![molecular formula C17H21FN2 B11745154 1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)
1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE is a complex organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated precursors, amines, and organometallic reagents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines.
Scientific Research Applications
1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, its fluorine atom enhances its ability to form strong hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-FLUORO-2H,3H,7H,8H,9H,10H-NAPHTHO[1,2-B][1,4]DIOXIN-7-ONE
- 3-FLUORO-6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLIC ACID
Uniqueness
1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE is unique due to its specific structural features, including the presence of a fluorine atom and an amine group. These modifications enhance its chemical reactivity and potential applications compared to other similar compounds. Its ability to form strong hydrogen bonds and interact with biological macromolecules makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H21FN2 |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
7-fluoro-2-azatricyclo[8.8.0.03,8]octadeca-1,3(8),4,6,9-pentaen-9-amine |
InChI |
InChI=1S/C17H21FN2/c18-13-9-7-11-15-16(13)17(19)12-8-5-3-1-2-4-6-10-14(12)20-15/h7,9,11H,1-6,8,10H2,(H2,19,20) |
InChI Key |
SDCAZMCJBLILKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=NC3=C(C(=CC=C3)F)C(=C2CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


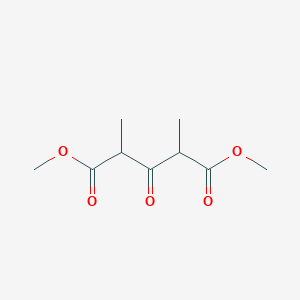
![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)
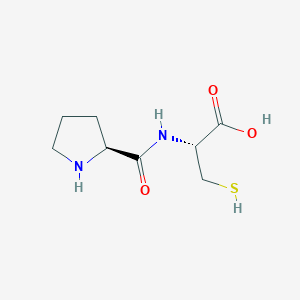
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745091.png)
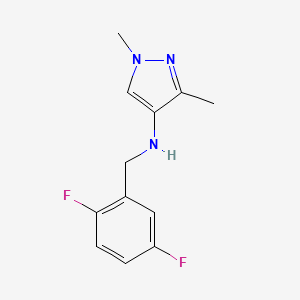
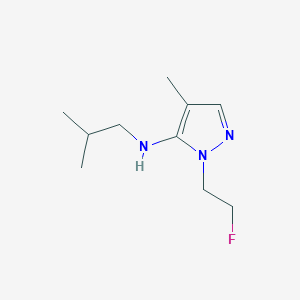
![3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11745101.png)
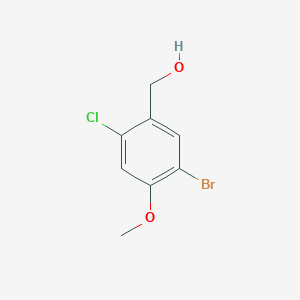
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11745104.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride](/img/structure/B11745110.png)
![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)
![1-[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine](/img/structure/B11745119.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)
